9-(2'-Hydroxyethyl)guanine and its derivatives have garnered significant attention in the field of antiviral research due to their potential therapeutic applications. These compounds are structurally related to guanine, a fundamental component of nucleic acids, and have been synthesized and tested for their ability to inhibit the replication of various herpesviruses. The interest in these compounds stems from their selective inhibition of viral DNA synthesis, which offers a targeted approach to treating viral infections without causing significant harm to host cells.
The therapeutic potential of these guanine derivatives extends across various applications in the treatment of herpesvirus infections. For example, 9-(4-Hydroxybutyl)guanine has demonstrated a weak therapeutic effect on herpes keratitis in rabbits and has shown low cellular toxicity, although it was less effective in systemic HSV-2 infection in mice and cutaneous HSV-1 infection in guinea pigs2. On the other hand, 9-(3,4-dihydroxybutyl)guanine has shown a therapeutic effect when applied topically to guinea pigs with cutaneous herpes simplex type 1 infections and to rabbits with herpes keratitis, and it was also effective in oral treatment of a generalized herpes simplex type 2 infection in mice3. Additionally, the synthesis of related compounds, such as 9-[(2,3-Dihydroxypropoxy)methyl]guanine, has been explored to provide reference protocols for the quality control of ganciclovir, an established antiviral drug4. These studies highlight the potential of 9-(2'-Hydroxyethyl)guanine derivatives in the development of new antiviral agents and their relevance in improving the quality control of existing medications.
The synthesis of 9-(2'-Hydroxyethyl)guanine typically involves the modification of guanine or related purine derivatives. While specific synthetic routes may vary, the general approach can include:
Detailed parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity but are not universally standardized across all methodologies.
The molecular structure of 9-(2'-Hydroxyethyl)guanine features a purine ring with a hydroxyethyl side chain attached at the nitrogen atom in position 9.
The presence of the hydroxyethyl group enhances solubility and may influence the compound's interactions with biological macromolecules.
9-(2'-Hydroxyethyl)guanine can participate in various chemical reactions typical of nucleobases:
These reactions are significant in understanding how this compound might behave in biological systems, particularly concerning DNA damage.
The mechanism of action of 9-(2'-Hydroxyethyl)guanine primarily relates to its role as a DNA adduct formed from exposure to alkylating agents.
Research indicates that levels of 9-(2'-Hydroxyethyl)guanine adducts are significantly higher in individuals exposed to certain environmental toxins or therapeutic agents .
The physical and chemical properties of 9-(2'-Hydroxyethyl)guanine are crucial for its application in research:
Characterization often involves methods like NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure .
9-(2'-Hydroxyethyl)guanine has several scientific applications:
9-(2'-Hydroxyethyl)guanine is systematically named as 2-amino-9-(2-hydroxyethyl)-1,9-dihydro-6H-purin-6-one according to IUPAC conventions, reflecting its core guanine structure modified at the N9 position [5] [8]. Its molecular formula is C₇H₉N₅O₂, with a molecular mass of 195.18 g/mol [2] [5]. The hydroxyethyl substitution (-CH₂-CH₂-OH) at N9 replaces the glycosidic linkage site in nucleosides, fundamentally altering the molecule’s biological behavior compared to canonical guanine derivatives.
Table 1: Fundamental Chemical Identifiers of 9-(2'-Hydroxyethyl)guanine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 23169-33-7 |
Systematic Name | 2-amino-9-(2-hydroxyethyl)-1,9-dihydro-6H-purin-6-one |
Molecular Formula | C₇H₉N₅O₂ |
Molecular Weight | 195.18 g/mol |
SMILES Notation | NC1=NC2=C(N=CN2CCO)C(=O)N1 |
InChI Key | ZXOYFKBSRZDBBD-UHFFFAOYSA-N |
X-ray Crystallography Data | CCDC 1138070 (Confirms tautomeric form and planarity) |
The compound exhibits tautomerism between 6-oxo and 6-hydroxy forms, with crystallographic evidence confirming predominant occupation of the 6-oxo (lactam) configuration in the solid state [7]. This configuration preserves the aromaticity of the pyrimidine ring while enabling hydrogen bonding patterns analogous to unmodified guanine. The hydroxyethyl side chain enhances water solubility compared to the parent guanine, influencing its chromatographic behavior in analytical separations. Spectroscopic characterization reveals distinctive UV-Vis absorption maxima between 240-280 nm, facilitating HPLC detection [2] [6].
The identification of 9-(2'-hydroxyethyl)guanine emerged indirectly during the development of antiviral nucleoside analogues in the late 20th century. As researchers synthesized acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) and related compounds, they observed thermal and hydrolytic degradation products featuring modified purine ring systems [2] [6]. 9-(2'-Hydroxyethyl)guanine was subsequently characterized as a core structural fragment arising from the cleavage of the ether linkage in acyclovir and similar prodrugs. This discovery positioned it as both a synthetic intermediate and a stability indicator for early antiviral agents.
The compound’s significance expanded when it was identified as a chemical marker of guanine alkylation. Studies exploring the interactions of ethylene oxide and ethylene-derived metabolites with nucleic acids revealed that 9-(2'-hydroxyethyl)guanine represented a simplified structural analogue of the more labile N7-(2-hydroxyethyl)guanine DNA adduct [3] [4]. This connection facilitated mechanistic studies on DNA alkylation without the complicating factor of glycosidic bond instability. Consequently, 9-(2'-hydroxyethyl)guanine became a reference compound for validating analytical methods in genetic toxicology, particularly liquid chromatography-mass spectrometry (LC-MS) approaches for adduct quantification [3] [6].
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